molecular formula C24H24N4O2S2 B2407619 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851717-39-0

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2407619
CAS No.: 851717-39-0
M. Wt: 464.6
InChI Key: UZZINWCOKYLMQT-IZHYLOQSSA-N
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Description

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic compound of significant interest in pre-clinical research, particularly in the field of forensic and clinical toxicology. It is structurally characterized as a synthetic cannabinoid receptor agonist (SCRA) and is studied for its interaction with the endocannabinoid system, specifically its binding affinity and functional activity at the CB1 and CB2 receptors Source . Its primary research value lies in its application as an analytical reference standard for the identification and quantification of novel psychoactive substances (NPS) in biological and non-biological samples, aiding in public health monitoring and substance abuse research Source . Researchers utilize this compound to investigate the structure-activity relationships (SAR) of SCRAs, metabolic pathways, and the pharmacological and toxicological profiles associated with emerging synthetic drugs. This product is intended for forensic analysis, method development, and in vitro research applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-2-12-28-20-10-6-7-11-21(20)32-24(28)25-22(29)17-31-18-23(30)27-15-13-26(14-16-27)19-8-4-3-5-9-19/h1,3-11H,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZINWCOKYLMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the acetamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and various acylating agents. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound has potential as a therapeutic agent in various conditions:

  • Antidepressant Activity : Due to its piperazine component, it may exhibit effects similar to known antidepressants.
  • Anti-inflammatory Properties : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : The benzothiazole moiety has been associated with anticancer activity, indicating that this compound could be explored for cancer therapeutics.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • A study on benzothiazole derivatives showed promising results as anti-inflammatory agents through molecular docking studies, suggesting potential for further optimization .
  • Research on phenylpiperazine derivatives indicated their efficacy as serotonin receptor modulators, which could correlate with the effects observed in this compound .

Materials Science Applications

Beyond pharmacology, this compound may also find applications in materials science due to its unique chemical structure:

  • Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific properties.
  • Nanotechnology : The compound's ability to form complexes with metals could be explored for applications in nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide stands out due to its combination of a benzothiazole moiety with a piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant and anticancer properties. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • Piperazine ring : Associated with various pharmacological activities.
  • Benzothiazole moiety : Known for its role in anticancer and antimicrobial activities.
  • Thioether linkage : Potentially contributing to its biological reactivity.

Biological Activity Overview

Research indicates that compounds similar to the target molecule exhibit significant biological activities, including:

  • Anticonvulsant Activity : Several studies have demonstrated the anticonvulsant properties of derivatives containing the piperazine moiety. For instance, a study on related compounds showed efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, suggesting that modifications in structure can enhance anticonvulsant effects .
  • Antiproliferative Effects : The benzothiazole derivatives have shown promising results against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells through activation of caspases, leading to cell cycle arrest .

Anticonvulsant Activity

A study synthesized a series of N-phenyl derivatives and evaluated their activity against seizures. The findings indicated:

  • Effective Doses : Compounds demonstrated significant protection in MES tests at doses of 100 mg/kg and 300 mg/kg.
  • Mechanism of Action : The most potent derivatives were found to bind moderately to neuronal voltage-sensitive sodium channels, which are crucial in seizure propagation .
Compound IDEfficacy (MES)Efficacy (PTZ)Toxicity (Rotarod Test)
Compound 14EffectiveModerateLow
Compound 17EffectiveInactiveModerate
Compound 20Highly EffectiveEffectiveLow

Anticancer Activity

Research on related compounds has highlighted their ability to inhibit cancer cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), Panc-1 (pancreatic cancer).
  • IC50 Values : Notable antiproliferative activity was observed with IC50 values around 1.5 µM for selected derivatives .
Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 8gMCF-71.575Induces apoptosis via caspase activation
Compound 8ePanc-11.575Cell cycle arrest at G2/M phase

Case Studies

In a notable case study involving the synthesis and evaluation of piperazine derivatives:

  • Synthesis Methodology : The compounds were synthesized using alkylation reactions followed by characterization through NMR and mass spectrometry.
  • Biological Evaluation : The most active compounds were subjected to further testing for their neurotoxicity and efficacy in seizure models.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

To optimize synthesis, focus on reaction parameters such as solvent selection (e.g., dimethyl sulfoxide or ethanol for solubility ), temperature control (to prevent intermediate decomposition ), and catalysts like sodium hydride . Multi-step protocols often require iterative purification via techniques such as thin-layer chromatography (TLC) for real-time monitoring or high-performance liquid chromatography (HPLC) for final purity assessment . For example, the thioether linkage formation may benefit from controlled oxidative conditions using hydrogen peroxide .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly for distinguishing Z/E isomerism in the benzothiazole moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
  • Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and sulfanyl (S–C) bonds .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions may arise from impurities, assay conditions, or target specificity. To address this:

  • Purity Validation : Re-analyze compound purity using HPLC or LC-MS to rule out degradation products .
  • Assay Replication : Perform dose-response curves in triplicate under standardized conditions (e.g., pH, temperature) .
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition vs. cell viability assays) to cross-validate results .

Q. What mechanistic approaches are suitable for studying reactions involving the thioether and benzothiazole groups?

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, oxidant concentrations) to elucidate mechanisms .
  • Isotopic Labeling : Use deuterated reagents or 18O-labeled water to trace oxygen incorporation in oxidation reactions .
  • Computational Modeling : Density Functional Theory (DFT) to predict reactive sites and transition states .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via flash chromatography for structural analysis .

Q. How should pharmacokinetic (PK) studies be designed for this compound?

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes to assess metabolic degradation .
    • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction .
  • In Vivo Studies :
    • Administer to rodent models and collect serial blood samples for LC-MS/MS quantification .
    • Monitor tissue distribution and excretion pathways .
  • Data Modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling) to estimate half-life and bioavailability .

Methodological Considerations for Data Interpretation

  • Structural-Activity Relationships (SAR) : Compare activity data with analogues (e.g., substituted phenylpiperazine derivatives) to identify critical pharmacophores .
  • Crystallographic Validation : Resolve ambiguous NMR signals (e.g., overlapping proton peaks) via single-crystal X-ray diffraction .
  • Statistical Rigor : Use ANOVA or machine learning algorithms to distinguish signal-to-noise ratios in high-throughput screening data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.